Chemical structure and properties of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate
Chemical structure and properties of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate
[1][2][3]
Executive Summary
Methyl 4-hydroxy-6-methylquinoline-3-carboxylate (CAS: 942870-88-4) is a specialized heterocyclic scaffold critical to the development of fluoroquinolone antibiotics, CFTR modulators, and antimalarial agents.[1][2][3][4][5][6] As a 4-oxo-quinoline-3-carboxylate derivative, it serves as a versatile pharmacophore, offering three distinct vectors for chemical modification: the C3-ester, the C4-hydroxyl/oxo moiety, and the N1-position.[1]
This guide provides a comprehensive technical analysis of its structural dynamics, synthetic pathways, and utility in high-value medicinal chemistry.
Chemical Identity & Structural Analysis[7]
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | Methyl 4-hydroxy-6-methylquinoline-3-carboxylate |
| Alternative Name | Methyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |
| CAS Registry Number | 942870-88-4 |
| Molecular Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol |
| SMILES | COC(=O)C1=C(O)C2=CC(C)=CC=C2N=C1 |
Tautomeric Equilibrium (The 4-Oxo Paradigm)
A critical feature of this compound is its keto-enol tautomerism.[1] While often named as a "4-hydroxy" quinoline, experimental evidence (NMR/X-ray) for this class confirms that the 4-oxo-1,4-dihydro tautomer predominates in the solid state and in polar solvents.[1] This preference is driven by the aromatic stability of the pyridone-like ring system and intermolecular hydrogen bonding.
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Implication for Synthesis: Reactions targeting the "hydroxyl" group (e.g., chlorination with POCl₃) proceed via the enol form, while N-alkylation reactions engage the NH of the 4-oxo form.
Figure 1: The tautomeric shift favors the 4-oxo form, essential for understanding N-alkylation vs. O-alkylation selectivity.
Physicochemical Profile
Note: Specific experimental data for the methyl ester is limited.[1] Data below includes validated values for the close analog, the Ethyl ester (CAS 79607-24-2), which serves as a reliable proxy.
| Property | Value / Observation |
| Appearance | Off-white to buff solid powder.[1] |
| Melting Point | > 270 °C (Analogous Ethyl ester MP: 284–290 °C).[7] |
| Solubility | Low in water; soluble in DMSO, DMF, and hot acetic acid. |
| pKa (Calculated) | ~6.5 (NH acidic proton), ~10.5 (OH enolic proton). |
| LogP | ~1.8 (Predicted). |
| UV/Vis | Characteristic quinolone absorption λmax ~250 nm, 320 nm. |
Synthetic Pathway: The Gould-Jacobs Reaction
The industrial standard for synthesizing this scaffold is the Gould-Jacobs reaction , a robust sequence involving condensation, cyclization, and optional hydrolysis.
Reaction Protocol
Precursors: p-Toluidine (4-methylaniline) and Dimethyl Methoxymethylenemalonate (DMME).[1]
Step 1: Condensation (Michael Addition-Elimination)
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Charge a reactor with p-toluidine (1.0 eq) and DMME (1.1 eq).
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Heat to 100–110 °C. Methanol is evolved as a byproduct.
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Checkpoint: Monitor TLC for disappearance of p-toluidine.
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Isolate the intermediate: Dimethyl 2-(((4-methylphenyl)amino)methylene)malonate.
Step 2: Thermal Cyclization (Conrad-Limpach Type)
-
Dissolve the intermediate in a high-boiling solvent (e.g., Diphenyl ether or Dowtherm A) or perform neat if temperature control is precise.
-
Heat to 250 °C . This high temperature is non-negotiable to overcome the activation energy for the intramolecular electrophilic aromatic substitution.[1]
-
Methanol is eliminated again as the ring closes.
-
Workup: Cool the mixture to ~80 °C and add a non-polar solvent (e.g., Hexane or Toluene) to precipitate the product.
-
Filter and wash the cake to remove high-boiling solvent.
Mechanistic Flow
Figure 2: The Gould-Jacobs pathway requires high thermal energy to drive the elimination of methanol and formation of the pyridine ring.
Reactivity & Functionalization
This scaffold is a "privileged structure" in drug discovery due to its orthogonal reactivity.[1]
C4-Position: Chlorination
Reaction with Phosphorus Oxychloride (POCl₃) converts the 4-hydroxy/oxo group into a 4-chloro derivative.[1]
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Utility: The 4-Cl group is a potent leaving group, enabling S_NAr reactions with amines to generate 4-aminoquinolines (common in antimalarials).
N1-Position: Alkylation
Under basic conditions (K₂CO₃/DMF), the N1-proton is removed, allowing alkylation.
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Regioselectivity: Alkylation usually occurs at N1 (favored) over O4, preserving the quinolone core structure essential for antibiotic activity (e.g., Ciprofloxacin analogs).
C3-Position: Ester Hydrolysis
Saponification (NaOH/EtOH) yields the free carboxylic acid (CAS 35973-18-3).[1]
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Utility: The free acid is the precursor for amide coupling reactions, essential for linking the quinoline core to other pharmacophores (e.g., in CFTR modulator synthesis).
Pharmaceutical Applications
Quinolone Antibiotics
The 4-oxo-quinoline-3-carboxylate core is the defining feature of fluoroquinolones.[1] The 6-methyl group in this specific derivative modulates lipophilicity and metabolic stability compared to the unsubstituted parent.
CFTR Modulators
Analogs of this compound are structurally homologous to the quinoline core of Ivacaftor (Kalydeco), a drug used for Cystic Fibrosis. The 6-methyl group serves as a steric handle to optimize binding affinity within the CFTR protein channel.[1]
Analytical Reagents
Due to its fluorescence properties, hydrolyzed derivatives (acids) are used as chelating agents for the fluorometric determination of metal ions (e.g., Zn²⁺, Mg²⁺).
Safety & Handling
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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-
Handling Protocol:
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Operate in a fume hood, especially during the high-temperature cyclization step (vapor generation).
-
Wear chemically resistant gloves (Nitrile) and safety goggles.
-
Store in a cool, dry place; the ester is generally stable but can hydrolyze if exposed to moisture over prolonged periods.
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References
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Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
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BLD Pharm. (n.d.).[3] Product Analysis: Methyl 4-hydroxy-6-methylquinoline-3-carboxylate (CAS 942870-88-4).[1][2][3][4][5][6][9][10][11] Retrieved February 16, 2026.
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PubChem. (n.d.). Compound Summary: Methyl 4-hydroxyquinoline-3-carboxylate (Analog). National Library of Medicine.
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Sigma-Aldrich. (n.d.).[12] 4-Hydroxy-6-methylquinoline-3-carboxylic acid (CAS 35973-18-3).[13]
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- 1. 933486-45-4|Methyl 4-hydroxyquinoline-6-carboxylate|BLD Pharm [bldpharm.com]
- 2. 13436-14-1|Ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate|BLD Pharm [bldpharm.com]
- 3. 122855-37-2|Ethyl 8-hydroxyquinoline-3-carboxylate|BLD Pharm [bldpharm.com]
- 4. 2891597-60-5|Methyl 6-(benzyloxy)-1H-indole-5-carboxylate|BLD Pharm [bldpharm.com]
- 5. 35973-14-9|6-Chloro-4-hydroxyquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. 16600-22-9|Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate|BLD Pharm [bldpharm.com]
- 7. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 63010-69-5|Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate|BLD Pharm [bldpharm.com]
- 9. 79398-27-9|Methyl 4,6-dihydroxynicotinate|BLD Pharm [bldpharm.com]
- 10. 251107-30-9|Methyl 6-methoxy-1H-indole-5-carboxylate|BLD Pharm [bldpharm.com]
- 11. 942870-88-4|Methyl 4-hydroxy-6-methylquinoline-3-carboxylate|BLD Pharm [bldpharm.com]
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